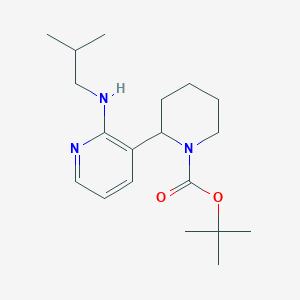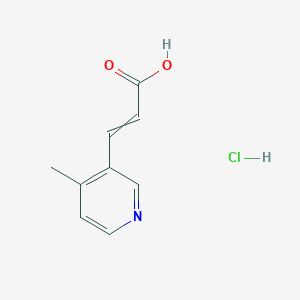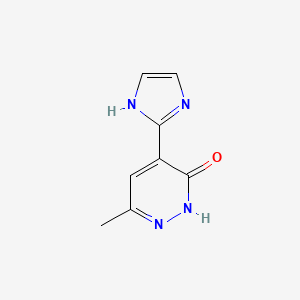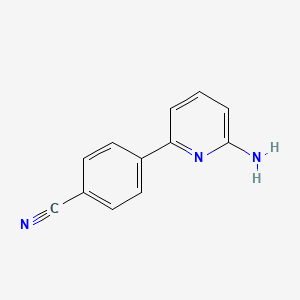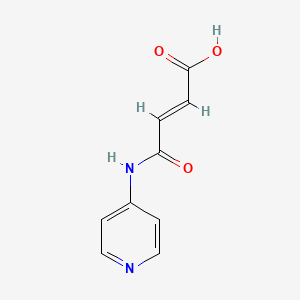
3-(Pyridin-4-ylcarbamoyl)-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-ylcarbamoyl)-acrylic acid is an organic compound that features a pyridine ring attached to an acrylic acid moiety through a carbamoyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid typically involves the reaction of pyridine-4-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety can be modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-ylcarbamoyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A compound with a similar pyridine structure but different functional groups.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridine ring and additional heterocyclic structures.
Uniqueness: 3-(Pyridin-4-ylcarbamoyl)-acrylic acid is unique due to its specific combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h1-6H,(H,13,14)(H,10,11,12)/b2-1+ |
Clave InChI |
MFQUQFKJYZRIFA-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN=CC=C1NC(=O)/C=C/C(=O)O |
SMILES canónico |
C1=CN=CC=C1NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


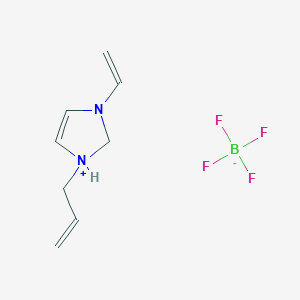

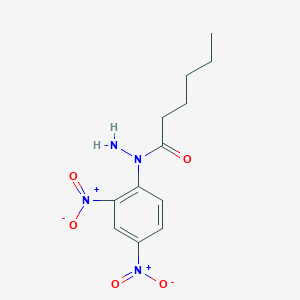
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
